3-(三氟甲磺酰氧基)吡喃-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

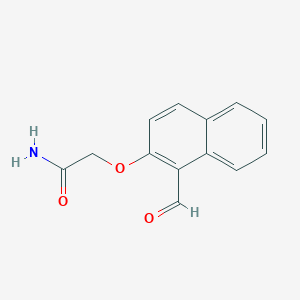

3-(Trifluoromethanesulfonyloxy)pyran-2-one is a chemical compound that belongs to the class of pyran derivatives . Pyrans are six-membered oxygen-containing heterocyclic compounds that exhibit a broad spectrum of biological and pharmaceutical properties .

Synthesis Analysis

The synthesis of pyran derivatives, including 3-(Trifluoromethanesulfonyloxy)pyran-2-one, can be achieved through multicomponent reaction (MCR) approaches . These approaches involve one-pot reactions of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethanesulfonyloxy)pyran-2-one is characterized by a six-membered oxygen-containing heterocyclic ring . The position of one sp3 hybridized carbon is determined by adding H in its name . Pyran heterocycle can be classified depending upon the position of H to give 2 or 4 -pyran molecule .Chemical Reactions Analysis

The chemical reactions involving 3-(Trifluoromethanesulfonyloxy)pyran-2-one are typically multicomponent reactions that result in the formation of pyran moiety fused with other heterocycles . These reactions are characterized by high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .科学研究应用

化学合成和修饰

- 3-(三氟甲磺酰氧基)吡喃-2-酮已用于制备各种化合物。例如,它参与亲核取代反应,提供了一种生成 2-取代丙烯醛的方法。这些丙烯醛很重要,因为它们可以用二烯或杂二烯ophile原位捕获,这在合成天然产物中有用 (Fearnley, Funk, & Gregg, 2000)。

- 它已被用于多糖的化学合成中,尤其是在创建重复单元中带有羟基的合成 D,L-多糖中。此过程从 3,4-二氢-2H-吡喃-2-甲醛开始,涉及阳离子开环聚合 (Okada, Sumitomo, & Hishida, 1983)。

催化和反应

- 该化合物在钯催化的偶联反应中是不可或缺的。例如,3-(三甲基锡基)-2H-吡喃-2-酮,一种衍生物,用于 Pd(0) 催化的与烯醇三氟甲磺酸酯的偶联反应,有助于合成各种取代的 2H-吡喃-2-酮 (Liu & Meinwald, 1996)。

- 它还在杂-Diels-Alder 反应中发挥作用,特别是在由 3-(三氟乙酰)色酮合成功能化吡啶时 (Sosnovskikh, Irgashev, Khalymbadzha, & Slepukhin, 2007)。

药物化学和药物开发

- 虽然避免提供药物使用和剂量的具体细节,但值得注意的是,3-(三氟甲磺酰氧基)吡喃-2-酮的衍生物正在药物开发中探索。例如,其衍生物已用于合成在制药行业很重要的药学上具有吸引力的吡唑 3-三氟酮 (Das et al., 2018)。

聚合物科学

- 在聚合物科学领域,3-(三氟甲磺酰氧基)吡喃-2-酮衍生物已被用于合成新型螺-2-氨基-3-苯磺酰基-4H-吡喃衍生物。该合成涉及苯磺酰基乙腈与 1,3-二羰基化合物与靛红或苊醌的一锅反应,由碱性离子液体催化 (Jin, Wang, & Guo, 2013)。

未来方向

The future directions in the research of 3-(Trifluoromethanesulfonyloxy)pyran-2-one and other pyran derivatives involve the development of green synthesis methods . These methods aim to improve the efficiency and sustainability of the synthesis process, making it more environmentally friendly and cost-effective .

属性

IUPAC Name |

(2-oxopyran-3-yl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O5S/c7-6(8,9)15(11,12)14-4-2-1-3-13-5(4)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQIQBJSTNLUCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)C(=C1)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2553954.png)

![3-(((3,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553962.png)

![(4-((2-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2553964.png)